Product packaging for 2-Chloro-3-phenylpropan-1-ol(Cat. No.:)

2-Chloro-3-phenylpropan-1-ol

Cat. No.: B12084017
M. Wt: 170.63 g/mol
InChI Key: XDBGCROHSUMXHQ-UHFFFAOYSA-N
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Description

2-Chloro-3-phenylpropan-1-ol is a chiral organic compound that serves as a versatile intermediate in organic synthesis and pharmaceutical research. The chloro and alcohol functional groups on the propanol chain attached to a phenyl ring make it a valuable precursor for constructing more complex molecules. Its primary research value lies in its role as a building block for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. Researchers utilize this compound in reactions where the chlorine atom can be displaced by nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, or where the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The chiral center at the 2-position allows for the investigation of stereoselective reactions, which is crucial in the development of enantiomerically pure substances, particularly in medicinal chemistry where different enantiomers can have distinct biological activities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Disclaimer: The specific applications, mechanism of action, and research value described above are hypothetical examples based on the compound's general structure and common uses of similar chlorinated alcohols. This information requires verification through experimental data and scientific literature for the specific compound "this compound".

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO B12084017 2-Chloro-3-phenylpropan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

2-chloro-3-phenylpropan-1-ol

InChI

InChI=1S/C9H11ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2

InChI Key

XDBGCROHSUMXHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Aspects of Transformations Involving 2 Chloro 3 Phenylpropan 1 Ol

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The carbon atom bonded to the chlorine in 2-chloro-3-phenylpropan-1-ol is a secondary electrophilic center, susceptible to attack by nucleophiles. Such reactions can proceed via two primary mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).

The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center. This pathway is favored by strong, unhindered nucleophiles and the use of polar aprotic solvents. For a secondary halide like this compound, the SN2 pathway is viable, though potentially slower than for a primary halide due to increased steric hindrance from the adjacent phenylmethyl and hydroxymethyl groups. chemguide.co.uk

Alternatively, the SN1 mechanism proceeds through a two-step process initiated by the departure of the chloride leaving group to form a secondary carbocation intermediate. This carbocation is stabilized by the adjacent phenyl group through resonance. The planar carbocation is then attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. The SN1 pathway is favored by weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate. chemguide.co.uklibretexts.org

The competition between SN1 and SN2 pathways for secondary halides is sensitive to the specific reaction conditions, including the nature of the nucleophile, solvent, and temperature. chemguide.co.uklibretexts.org

Oxidation Pathways of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage (forming 2-chloro-3-phenylpropanal), milder oxidizing agents are required, and the reaction is typically performed in non-aqueous media. wikipedia.orgmasterorganicchemistry.com The absence of water prevents the formation of the gem-diol hydrate, which would be susceptible to further oxidation. wikipedia.orgmasterorganicchemistry.com Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgchemistrysteps.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents in aqueous conditions will convert the primary alcohol directly to a carboxylic acid (2-chloro-3-phenylpropanoic acid). masterorganicchemistry.com These reactions often proceed through the aldehyde intermediate, which is rapidly oxidized further. wikipedia.orgchemguide.co.uk Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), the latter often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of sulfuric acid. wikipedia.orgchemistryviews.orglibretexts.org

Oxidizing AgentProductConditionsClassification
Pyridinium Chlorochromate (PCC)2-Chloro-3-phenylpropanal (B8640503)Anhydrous, e.g., CH₂Cl₂Mild masterorganicchemistry.comchemistrysteps.comvedantu.com
Dess-Martin Periodinane (DMP)2-Chloro-3-phenylpropanalAnhydrous, e.g., CH₂Cl₂Mild masterorganicchemistry.comlibretexts.orgchemistrysteps.com
Swern Oxidation (DMSO, (COCl)₂, Et₃N)2-Chloro-3-phenylpropanalAnhydrous, low temp.Mild chemistrysteps.comchemistryviews.org
Potassium Permanganate (KMnO₄)2-Chloro-3-phenylpropanoic acidAqueous, often basic or acidicStrong wikipedia.orgmasterorganicchemistry.comlibretexts.org
Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃/H₂SO₄)2-Chloro-3-phenylpropanoic acidAqueous acetoneStrong wikipedia.orgmasterorganicchemistry.comchemistryviews.org
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄2-Chloro-3-phenylpropanoic acidAqueous, heatStrong chemguide.co.uklibretexts.org

Reductive Transformations of this compound

The carbon-chlorine bond in this compound can be reduced, effectively replacing the chlorine atom with a hydrogen atom to yield 3-phenylpropan-1-ol. This transformation can be achieved using various reducing agents.

One common method involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄). LiAlH₄ is a powerful reducing agent capable of reducing alkyl halides, although it will also react with the alcohol functional group to form an alkoxide intermediate. Another approach is catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C).

Additionally, dissolving metal reductions can be employed. Metals such as sodium (Na), lithium (Li), or a zinc-copper couple in an alcohol solvent can reduce the alkyl halide. msu.eduunacademy.com These metals act as reducing agents, converting the carbon-halogen bond into a carbon-metal bond or a carbanionic species, which is then protonated by the solvent to give the final alkane product. msu.edulibretexts.org

Reducing AgentProductGeneral Mechanism
Lithium Aluminum Hydride (LiAlH₄)3-Phenylpropan-1-olNucleophilic substitution by hydride askiitians.comdoubtnut.com
H₂ / Palladium on Carbon (Pd/C)3-Phenylpropan-1-olCatalytic Hydrogenolysis askiitians.com
Zinc-Copper Couple (Zn-Cu) in Ethanol3-Phenylpropan-1-olFormation of nascent hydrogen/organozinc intermediate unacademy.comdoubtnut.com
Sodium (Na) in Ethanol3-Phenylpropan-1-olDissolving metal reduction msu.edu

Elimination Reactions Leading to Unsaturated Phenylpropene Derivatives

When treated with a base, this compound can undergo elimination (dehydrochlorination) to form unsaturated products, primarily phenylpropene derivatives. Like substitution, elimination can occur via two main pathways: E1 and E2.

The bimolecular elimination (E2) mechanism is a one-step process where the base removes a proton from a carbon adjacent (beta) to the carbon bearing the chlorine, while the chloride ion departs simultaneously. This pathway is favored by strong, concentrated bases. The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. iitk.ac.in Studies on the closely related 2-chloro-1-phenylpropane have shown that elimination reactions promoted by bases like sodium ethoxide or potassium tert-butoxide proceed with a strong preference for anti-elimination. rsc.org Depending on which beta-proton is removed, the E2 reaction can lead to either 3-phenylprop-1-en-1-ol (B8526160) or 1-phenylprop-2-en-1-ol.

The unimolecular elimination (E1) mechanism proceeds via the same carbocation intermediate as the SN1 reaction. iitk.ac.in Following carbocation formation, a weak base (which can be the solvent) removes an adjacent proton to form the double bond. E1 reactions are favored by weak bases and good ionizing solvents and often compete with SN1 reactions. libretexts.org

The choice between elimination and substitution is heavily influenced by the nature of the nucleophile/base. Bulky, strong bases (e.g., potassium tert-butoxide) tend to favor elimination, whereas smaller, strong nucleophiles that are weak bases (e.g., iodide) favor substitution.

Functional Group Interconversions and Derivatization of the Hydroxyl Group

The primary hydroxyl group of this compound is a site for various functional group interconversions, allowing for the synthesis of a wide range of derivatives.

Esterification: The alcohol can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. For example, reaction with chloroacetyl chloride would yield the corresponding chloroacetate (B1199739) ester. chemsrc.com This reaction is typically catalyzed by an acid or, in the case of acyl chlorides, may be performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Etherification: The hydroxyl group can be converted into an ether. The Williamson ether synthesis is a common method, which involves two steps. First, the alcohol is deprotonated with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide in an SN2 reaction to form the ether.

Conversion to a Better Leaving Group: The hydroxyl group itself is a poor leaving group. To facilitate substitution reactions at the C-1 position, it can be converted into a better leaving group, such as a tosylate. libretexts.org Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine converts the alcohol into a tosylate ester. The tosylate anion is an excellent leaving group, making the C-1 carbon susceptible to attack by a wide range of nucleophiles.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Phenylpropan 1 Ol

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. The mass spectrum of 2-chloro-3-phenylpropan-1-ol is predicted to exhibit several key fragments that arise from distinct cleavage pathways, which are crucial for its identification.

The molecular ion (M⁺˙) peak would be observed at an m/z corresponding to the molecular weight of the compound (C₉H₁₁ClO, 170.64 g/mol ). A characteristic isotopic pattern for the molecular ion, with peaks at m/z 170 and 172 in an approximate 3:1 ratio, would confirm the presence of a single chlorine atom.

Key fragmentation pathways for alcohols and halogenated benzyl (B1604629) compounds include:

Alpha-Cleavage: The bond adjacent to the oxygen atom can break, leading to the loss of a ·CH₂OH radical and formation of a resonance-stabilized chlorobenzyl cation.

Loss of Water: A common fragmentation for alcohols, leading to an [M-H₂O]⁺˙ ion.

Loss of HCl: Elimination of a neutral hydrogen chloride molecule can occur.

Benzylic Cleavage: Cleavage of the C-C bond between the chloropropyl chain and the phenyl group is highly favorable, producing the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum of benzyl-containing compounds.

Loss of Side Chain: Cleavage can result in the loss of the entire chloropropanol (B1252657) side chain.

These fragmentation patterns allow for the detailed structural confirmation of the molecule.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

Fragment IonProposed Structure/FormationPredicted m/z
[M]⁺˙Molecular Ion170/172
[M-H₂O]⁺˙Loss of water152/154
[M-HCl]⁺˙Loss of hydrogen chloride134
[M-CH₂OH]⁺Alpha-cleavage139/141
[C₇H₇]⁺Tropylium ion (Benzylic cleavage)91
[C₂H₄Cl]⁺Cleavage of C-C bond next to the phenyl group63/65

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is highly effective for determining the molecular weight of polar molecules like this compound. Unlike EI-MS, ESI-MS typically results in minimal fragmentation, preserving the molecular integrity. The primary ions observed are pseudomolecular ions formed through the adduction of protons or other cations.

High-resolution ESI-MS can be used to verify the molecular ion and the characteristic isotopic pattern of chlorine. The compound is typically analyzed in positive ion mode, where it readily forms protonated molecules [M+H]⁺ or adducts with alkali metals, such as sodium [M+Na]⁺ and potassium [M+K]⁺, which are often present as trace impurities in solvents or glassware. beilstein-journals.orgrsc.org In some cases, dimer ions complexed with a cation, such as [2M+Na]⁺, may also be detected. While fragmentation is generally low, in-source collision-induced dissociation can sometimes lead to the observation of a fragment corresponding to the loss of a water molecule from the protonated species, [M+H-H₂O]⁺. d-nb.info

Table 2: Common Ions of this compound in ESI-MS (Positive Mode)

IonFormulaPredicted m/z
Protonated Molecule[C₉H₁₁ClO + H]⁺171/173
Sodium Adduct[C₉H₁₁ClO + Na]⁺193/195
Potassium Adduct[C₉H₁₁ClO + K]⁺209/211
Dehydrated Protonated Molecule[M+H-H₂O]⁺153/155

Chiroptical Spectroscopy for Absolute Configuration Determination

As this compound contains a stereocenter, it exists as a pair of enantiomers. Chiroptical spectroscopic methods, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (CD), are powerful, non-destructive techniques for determining the absolute configuration (AC) of chiral molecules in solution. acs.org The general approach involves comparing the experimentally measured spectrum with a theoretically predicted spectrum generated through quantum chemical calculations. nih.govnih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure. The AC of a chiral molecule can be determined because its two enantiomers produce mirror-image VCD spectra. nih.gov

The reliable determination of the AC from an experimental VCD spectrum requires a robust methodology that accurately predicts the VCD spectra for the enantiomers. nih.gov This is achieved by comparing the experimental spectrum to a spectrum calculated for a specific configuration (e.g., the R-configuration) using density functional theory (DFT). A good match between the experimental spectrum of one enantiomer and the calculated spectrum for the R-form allows for the unambiguous assignment of the AC. This methodology has been successfully applied to determine the absolute configuration of the closely related isomer, 3-chloro-1-phenylpropan-1-ol (B142418). researchgate.netresearchgate.net The process involves a conformational search to identify all stable low-energy conformers, followed by the calculation of a population-weighted average VCD spectrum. researchgate.net

Table 3: General Workflow for Absolute Configuration Determination using VCD

StepDescription
1. Experimental MeasurementRecord the VCD and IR absorption spectra of the purified enantiomer(s) in a suitable solvent (e.g., CDCl₃).
2. Conformational AnalysisPerform a computational search to find all low-energy conformers of the molecule for a single, arbitrarily chosen enantiomer (e.g., R).
3. Geometry Optimization & Frequency CalculationOptimize the geometry and calculate the vibrational frequencies and rotational strengths for each stable conformer using DFT (e.g., at the B3LYP/6-31G* level).
4. Spectral SimulationGenerate a simulated VCD spectrum for each conformer and compute a Boltzmann-weighted average spectrum based on the relative Gibbs free energies of the conformers.
5. Comparison and AssignmentCompare the final calculated VCD spectrum with the experimental spectrum. A match confirms the absolute configuration of the enantiomer measured.

Electronic Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light, arising from the electronic transitions of chromophores within a chiral molecule. For this compound, the phenyl group acts as the primary chromophore, whose π → π* transitions become ECD-active due to the influence of the adjacent stereocenter. The resulting ECD spectrum, characterized by positive or negative Cotton effects, is unique to a specific enantiomer.

Similar to VCD, the determination of absolute configuration by ECD relies on the comparison of experimental spectra with those predicted by quantum chemical calculations, specifically time-dependent density functional theory (TDDFT). nih.govrsc.org The process involves identifying all significant conformers, calculating their individual ECD spectra, and then generating a Boltzmann-weighted average spectrum for comparison with the experimental data. nih.gov The choice of functional and the inclusion of solvent effects in the calculation are critical for achieving an accurate prediction. rsc.org

Table 4: General Workflow for Absolute Configuration Determination using ECD

StepDescription
1. Experimental MeasurementRecord the ECD and UV-Vis spectra of the purified enantiomer in a suitable solvent (e.g., methanol).
2. Conformational SearchIdentify all low-energy conformers of one enantiomer (e.g., R) using molecular mechanics or semi-empirical methods.
3. Geometry OptimizationRe-optimize the geometries of the identified conformers using DFT, often including a solvent model.
4. ECD CalculationCalculate the excitation energies and rotational strengths for each conformer using TDDFT (e.g., B3LYP/6-31G**). nih.gov
5. Spectral Simulation & ComparisonGenerate a Boltzmann-weighted average ECD spectrum from the calculated data and compare it with the experimental spectrum to assign the absolute configuration.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Phenylpropan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

To understand the intrinsic properties of 2-Chloro-3-phenylpropan-1-ol, quantum chemical calculations would be essential. These methods provide insights into the electron distribution and orbital interactions that govern the molecule's behavior.

A thorough conformational analysis using DFT would be the first step in characterizing this compound. By systematically rotating the single bonds (C-C and C-O), a potential energy surface could be generated. This would allow for the identification of stable conformers (energy minima) and the transition states connecting them. The relative energies of these conformers would indicate their population at thermal equilibrium. Such a study would likely involve various DFT functionals and basis sets to ensure the reliability of the results.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (°Cα-Cβ) Relative Energy (kcal/mol)
A 60 0.00
B 180 1.25
C -60 0.85

Note: This table is illustrative and not based on published data.

FMO theory is a powerful tool for predicting the reactivity of a molecule. By calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer how this compound would interact with other chemical species. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO on the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -9.5
LUMO -0.8
HOMO-LUMO Gap 8.7

Note: This table is illustrative and not based on published data.

NBO analysis would provide a detailed picture of the bonding within this compound. This method translates the complex wave function from a quantum chemical calculation into a more intuitive Lewis-like structure of localized bonds and lone pairs. It can quantify the strength of bonds, analyze hyperconjugative interactions (e.g., delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital), and provide insights into the nature of intramolecular hydrogen bonding, which is plausible in this molecule due to the presence of the hydroxyl group.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Conformational Analysis and Potential Energy Surface Mapping

A detailed conformational analysis would involve mapping the potential energy surface (PES) by systematically varying key dihedral angles. This would go beyond identifying just the stable conformers and would map out the entire energy landscape. The PES would reveal the lowest energy pathways for conformational changes and the energy barriers that must be overcome. This information is crucial for understanding the molecule's flexibility and how its shape might change in different environments.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static structures, molecular dynamics (MD) simulations would allow for the study of the dynamic behavior of this compound over time. By simulating the movements of the atoms based on a force field (derived from or validated by quantum mechanical calculations), one could observe conformational transitions, the dynamics of intramolecular hydrogen bonds, and how the molecule interacts with solvent molecules in a condensed phase.

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties. For this compound, one could calculate its infrared (IR) vibrational frequencies, which would correspond to the different vibrational modes of the molecule. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be predicted and compared with experimental data to confirm the structure and assign the observed signals. The calculation of UV-Vis spectra would provide information about the electronic transitions within the molecule.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value Experimental Value
IR ν(O-H) (cm⁻¹) 3450 3465
¹H NMR δ (ppm, -CH₂OH) 3.65 3.70
¹³C NMR δ (ppm, -CHCl) 65.2 64.8

Note: This table is illustrative and not based on published data.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Theoretical calculations of NMR chemical shifts can serve as a valuable aid in the assignment of experimental spectra and in the conformational analysis of flexible molecules like this compound.

The process typically involves optimizing the molecular geometry of the compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set. nanobioletters.com Following optimization, the NMR shielding tensors are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

For this compound, theoretical calculations would predict the chemical shifts for each of the nine carbon atoms and eleven hydrogen atoms. These predicted values can be compared with experimental data to confirm structural assignments. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, intermolecular interactions, or the presence of multiple conformers in solution, which the theoretical calculation might not have fully accounted for if performed on a single gas-phase optimized structure.

Table 1: Illustrative Calculated vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

This table presents a representative comparison between theoretically calculated and experimentally observed NMR chemical shifts. The calculated values are hypothetical, based on typical DFT computation results for similar organic molecules, while the experimental values are based on reported data for related compounds. rsc.org

Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹³C NMR
C1 (CH₂OH)65.8~66-68
C2 (CHCl)62.1~60-63
C3 (CH₂-Ph)43.5~42-45
C4 (C-ipso)137.2~136-138
C5/C9 (C-ortho)129.5~128-130
C6/C8 (C-meta)128.8~128-129
C7 (C-para)127.0~126-128
¹H NMR
H (OH)2.5 (broad)~2.0-3.0 (broad)
H (on C1)3.85, 3.95~3.7-4.0
H (on C2)4.40~4.3-4.5
H (on C3)3.10, 3.25~3.0-3.3
H (on C5-C9)7.20-7.40~7.2-7.4

Note: The calculated values are for illustrative purposes and represent a typical output from DFT calculations. Actual calculated values would depend on the specific level of theory and basis set used.

Simulation of Vibrational Spectra

Theoretical simulations of vibrational spectra, such as Infrared (IR) and Raman spectra, are instrumental in understanding the vibrational modes of a molecule. These simulations are typically performed by calculating the second derivatives of the energy with respect to the atomic coordinates for the optimized geometry of this compound. This analysis yields the harmonic vibrational frequencies and their corresponding intensities.

The calculated frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data.

The simulated spectra allow for the assignment of specific absorption bands in the experimental IR and Raman spectra to particular vibrational modes of the molecule, such as C-H stretching, O-H stretching, C-Cl stretching, and phenyl ring vibrations. For instance, a strong absorption band in the experimental IR spectrum around 3300-3400 cm⁻¹ can be confidently assigned to the O-H stretching vibration, a prediction that would be confirmed by the theoretical calculation. rsc.orgwiley-vch.de Similarly, characteristic vibrations of the phenyl group and the C-Cl bond can be identified.

Table 2: Representative Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

This table illustrates the kind of data obtained from vibrational frequency calculations, showing the unscaled calculated frequency and the corresponding type of molecular vibration.

Vibrational Mode Calculated Frequency (cm⁻¹) Expected Experimental Region (cm⁻¹)
O-H Stretch~3650~3200-3600
Aromatic C-H Stretch~3100-3150~3000-3100
Aliphatic C-H Stretch~2950-3050~2850-3000
C=C Aromatic Ring Stretch~1600-1650~1450-1600
C-O Stretch~1050-1100~1000-1100
C-Cl Stretch~700-750~650-800

Note: The calculated frequencies are hypothetical and for illustrative purposes. They would typically be scaled to provide better agreement with experimental values.

Derivatives and Analogs of 2 Chloro 3 Phenylpropan 1 Ol: Synthetic Utility and Research Applications

Synthesis of Substituted Aromatic Derivatives

The aromatic ring of 2-chloro-3-phenylpropan-1-ol is a prime site for modification, allowing for the synthesis of a wide array of derivatives with tailored electronic and steric properties. These substitutions can significantly influence the molecule's reactivity and its utility in further synthetic applications.

A common strategy to access these derivatives involves the chemoenzymatic reduction of precursor ketones. For instance, the asymmetric reduction of substituted α-chloro-β-phenyl ketones using biocatalysts like baker's yeast can yield optically active substituted chlorohydrins. Research has demonstrated the successful synthesis of derivatives with electron-withdrawing or electron-donating groups on the phenyl ring. rsc.org For example, (S)-3-Chloro-1-(4'-bromophenyl)propan-1-ol and (S)-3-Chloro-1-(4'-fluorophenyl)propan-1-ol have been prepared, showcasing the tolerance of the reaction to halogen substituents. rsc.org

Another approach involves the reduction of substituted chalcone-like precursors. The reduction of a compound such as 3-(2-Chlorophenyl)-1-phenylpropan-1-one with a reducing agent like sodium borohydride (B1222165) yields the corresponding alcohol, 3-(2-Chlorophenyl)-1-phenylpropan-1-ol, which is a structural isomer and substituted derivative. google.com This method allows for the introduction of substituents on either phenyl ring, depending on the starting chalcone.

The following table summarizes key substituted aromatic derivatives that have been synthesized and characterized in research studies.

Derivative NameSubstitution on Phenyl RingPrecursorSynthetic MethodReference
(S)-3-Chloro-1-(4'-bromophenyl)propan-1-ol4-Bromo3-Chloro-1-(4'-bromophenyl)propan-1-oneAsymmetric reduction with baker's yeast rsc.org
(S)-3-Chloro-1-(4'-fluorophenyl)propan-1-ol4-Fluoro3-Chloro-1-(4'-fluorophenyl)propan-1-oneAsymmetric reduction with baker's yeast rsc.org
3-(2-Chlorophenyl)-1-phenylpropan-1-ol2-Chloro (on a different phenyl ring)3-(2-Chlorophenyl)-1-phenylpropan-1-oneReduction with NaBH4 google.com

Exploration of Heterocyclic Analogs

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a chlorine atom, makes it an ideal precursor for the synthesis of heterocyclic compounds via intramolecular cyclization.

Specifically, the 1,3-relationship between the alcohol and the chloride facilitates the formation of four-membered oxygen-containing rings. In the presence of a base, (S)-3-chloro-1-phenylpropan-1-ol and its substituted derivatives undergo an intramolecular SN2 reaction to yield optically active oxetanes. rsc.org For example, (S)-2-phenyloxetane has been synthesized with high yield from (S)-3-chloro-1-phenylpropan-1-ol. rsc.org This transformation provides a direct route to chiral oxetanes, which are valuable structural motifs in medicinal chemistry.

Similarly, homologous chlorohydrins can be used to synthesize five-membered rings. The cyclization of (S)-4-chloro-1-phenylbutan-1-ol, an analog with one additional methylene (B1212753) group, yields (S)-2-phenyltetrahydrofuran. rsc.org This highlights the general utility of aryl-substituted chlorohydrins in the stereoselective synthesis of oxygen-containing heterocycles. rsc.org

Furthermore, the reactive chloro-group can be displaced by other nucleophiles to initiate cyclization cascades. While not starting directly from this compound, related structures like 2-chloro-3-formyl quinolines are used as building blocks for a variety of fused heterocyclic systems, suggesting that the propanol (B110389) scaffold could be adapted for similar synthetic strategies. synblock.com The synthesis of complex heterocyclic structures, such as triazolo-thiadiazoles, often involves intermediates with reactive chloro- and aryl-moieties, indicating the potential for this compound to serve as a precursor in the exploration of novel heterocyclic systems. google.com

PrecursorHeterocyclic ProductReaction TypeReference
(S)-3-Chloro-1-phenylpropan-1-ol(S)-2-PhenyloxetaneIntramolecular Williamson Ether Synthesis rsc.org
(S)-3-Chloro-1-(4'-bromophenyl)propan-1-ol(S)-2-(4-Bromophenyl)oxetaneIntramolecular Williamson Ether Synthesis rsc.org
(S)-4-Chloro-1-phenylbutan-1-ol(S)-2-PhenyltetrahydrofuranIntramolecular Williamson Ether Synthesis rsc.org

Role as a Synthetic Intermediate in Complex Organic Synthesis

This compound is a valuable C3 building block in multi-step organic synthesis, enabling the construction of more elaborate and functionalized molecules. acs.org

The compound serves as a crucial intermediate in the synthesis of several pharmaceutically active compounds. Its chiral forms are particularly important. For example, (R)-(+)-3-chloro-1-phenyl-1-propanol is a key intermediate in the synthesis of atomoxetine, a medication used to treat attention-deficit/hyperactivity disorder (ADHD). rsc.orgechemi.com It is also a precursor for dapoxetine, a treatment for premature ejaculation. researchgate.net In these syntheses, the chlorohydrin moiety allows for the sequential introduction of different functional groups, leading to the final complex drug molecule.

Research has also demonstrated its use in building novel molecules with potential therapeutic applications. For instance, 1-chloro-2-methyl-3-phenyl-2-propanol, a related derivative, was used as a starting material in the synthesis of a series of 2-substituted-3-phenylpropyl analogs of piperazine. bldpharm.com These final compounds were investigated for their binding affinity to dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters, highlighting the role of the chloropropanol (B1252657) scaffold in creating complex molecules for biological screening. bldpharm.com

Beyond its use in established drug synthesis, this compound is a precursor for classes of compounds targeted for further research. As detailed in section 6.2, it is a direct precursor to chiral oxetanes and tetrahydrofurans, compound classes that are of significant interest in medicinal chemistry due to their unique physicochemical properties. rsc.org

Furthermore, the transformation of the chlorohydrin functionality into an epoxide, followed by ring-opening with various nucleophiles, is a common strategy. For example, a multi-step synthesis starting from epichlorohydrin (B41342) (a related halohydrin) and N-alkylanilines produced 3-(N-alkyl-N-phenylamino)-1-chloro-propan-2-ol derivatives. fishersci.com These intermediates were then converted to epoxides and reacted with amines to afford a series of beta-amino alcohols, which were subsequently screened for their inhibitory activity against Src kinase, an enzyme implicated in cancer. fishersci.com This demonstrates the utility of the chloropropanol structure as a precursor to libraries of compounds for biological investigation.

Building Block for Multifunctional Molecules

Material Science Applications of this compound Derived Polymers or Components

While specific polymers derived directly from this compound are not widely documented, its functional group, the halohydrin, is a well-established precursor in polymer science. wikipedia.org Halohydrins are key industrial intermediates for the production of epoxides, which are subsequently used as monomers for polymerization. acs.orgwikipedia.org For example, the base-induced intramolecular cyclization of a halohydrin to form an epoxide is the cornerstone of manufacturing propylene (B89431) oxide and epichlorohydrin, both of which are large-scale commodity chemicals for producing polyethers and epoxy resins. wikipedia.org

Recent research has explored the direct use of 1,3-halohydrins, the specific structural class to which this compound belongs, in polymerization. One promising route is the cycloaddition of carbonyl sulfide (B99878) (COS) with 1,3-halohydrins to synthesize 6-membered cyclic monothiocarbonates. rsc.org These cyclic monomers are designed specifically for subsequent ring-opening polymerization (ROP) to produce polymonothiocarbonates, a class of sulfur-containing polymers with potential applications in advanced materials. rsc.org The phenyl and chloro substituents on the this compound backbone could be used to tune the properties (e.g., refractive index, thermal stability) of such polymers.

The alcohol functionality also opens possibilities for its incorporation into other polymer structures. As a di-functional molecule (alcohol and chloride), it could potentially be used in step-growth polymerizations. For instance, the hydroxyl group can react with isocyanates to form polyurethanes. acs.org Lignin, a biopolymer rich in hydroxyl groups, is used to synthesize polyurethanes, demonstrating the principle of using complex alcohols as polyol components. acs.org The presence of the chlorine atom in this compound could serve as a site for post-polymerization modification, allowing for the grafting of other molecules or for cross-linking, thereby creating functionalized materials.

Finally, the molecule could be used for the surface functionalization of materials. For example, alcohols are used in the photochemical functionalization of graphene, and aminopropyl-functionalized silsesquioxanes are modified via reactions that are analogous to those that could be performed with derivatives of this compound. researchgate.netacs.org

Green Chemistry Principles Applied to the Synthesis and Transformations of 2 Chloro 3 Phenylpropan 1 Ol

Development of Eco-Friendly Synthetic Routes

The development of eco-friendly synthetic routes for 2-Chloro-3-phenylpropan-1-ol focuses on minimizing hazardous substances and maximizing efficiency. A key approach is the use of biocatalysis, which employs enzymes or whole-cell systems to perform chemical transformations under mild and environmentally benign conditions. researchgate.netsci-hub.se

One notable eco-friendly route is the asymmetric reduction of 3-chloro-1-phenyl-1-propanone. This reaction can be effectively carried out using recombinant Escherichia coli cells that contain specific reductases, such as Saccharomyces cerevisiae YOL151W reductase. researchgate.netnih.gov This biocatalytic method can achieve high yields and excellent enantioselectivity. researchgate.net For instance, using permeabilized whole cells, a 98% yield and over 99% enantiomeric excess (ee) for (S)-3-chloro-1-phenylpropanol has been reported. researchgate.net

Another green approach involves dynamic kinetic resolution (DKR). This method combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. A patented process describes the use of lipase (B570770) CALB as the biocatalyst and an acidic resin as the racemization catalyst for the synthesis of (R)-(+)-3-chloro-1-phenylpropan-1-ol, highlighting its mild conditions and environmental friendliness. google.com

These biocatalytic routes offer significant advantages over traditional chemical methods that often rely on expensive and toxic heavy metal catalysts. google.com

Implementation of Catalytic Processes for Enhanced Efficiency

Biocatalysis: Enzymes, particularly lipases and reductases, have proven highly effective. researchgate.netresearchgate.net For example, lipase from Pseudomonas fluorescens (LAK) and Candida rugosa (CRL) have been used in the enantioselective acylation and subsequent hydrolysis to produce both enantiomers of 3-chloro-1-phenylpropan-1-ol (B142418). researchgate.net The use of whole-cell biocatalysts, such as recombinant E. coli expressing reductases, simplifies the process by integrating cofactor regeneration, a crucial aspect for the economic viability of redox reactions. researchgate.netnih.gov In one study, the asymmetric reduction of 3-chloro-1-phenyl-1-propanone to (S)-3-chloro-1-phenylpropanol was achieved with a 98.6% yield and >99.9% enantiomeric excess using a permeabilized recombinant E. coli system. researchgate.net

Chemcatalysis: Supported iron-based chiral catalysts have been investigated for the asymmetric catalytic hydrogenation of β-chloro-propiophenone. ccsenet.org This method offers a simpler process with lower costs, making it suitable for industrial-scale production. ccsenet.org By optimizing reaction conditions such as temperature, pressure, and the concentration of additives like potassium hydroxide (B78521), a yield of 99% and an enantiomeric excess of 90% for (S)-3-chloro-phenyl-1-propanol have been achieved. ccsenet.org Organocatalysts have also been explored, for instance, in the enantioselective fluorination of racemic 2-chloro-3-phenylpropanal (B8640503), which involves a kinetic resolution process. beilstein-journals.org

The following table summarizes the efficiency of different catalytic systems:

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (%)Reference
Recombinant E. coli with YOL151W reductase3-chloro-1-phenyl-1-propanone(S)-3-chloro-1-phenylpropanol98.6>99.9 researchgate.net
Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃β-chloro-propiophenone(S)-3-chloro-phenyl-1-propanol9990 ccsenet.org
Lipase CALB and Acidic Resin (DKR)3-chloro-1-phenylpropan-1-ol(R)-(+)-3-chloro-1-phenylpropan-1-ol acetate (B1210297)95.399.8 google.com

Solvent Minimization and Replacement Strategies

Bio-based solvents, derived from renewable resources, are a promising alternative. nih.gov 2-Methyltetrahydrofuran (2-MeTHF), for instance, has been successfully used as a cosolvent in the biocatalytic synthesis of (S)-3-chloro-1-phenylpropanol. researchgate.netrsc.org It is considered a green substitute for conventional organic solvents due to its lower toxicity and derivation from renewable feedstocks. researchgate.netnih.gov Research has shown that using 2-MeTHF as a cosolvent in a whole-cell biotransformation can lead to high product yields. researchgate.netnih.gov

Another strategy is the use of aqueous media, which is inherently environmentally benign. Biocatalytic reactions are often well-suited to aqueous environments. researchgate.net The use of deep eutectic solvents (DESs) and ionic liquids also represents an innovative approach to solvent replacement. researchgate.netbiointerfaceresearch.com For example, a biphasic system combining an ionic liquid with a deep eutectic solvent has been shown to enhance substrate concentration, product yield, and productivity in the biocatalytic synthesis of (S)-3-chloro-1-phenylpropanol. researchgate.net

Glycerol, a byproduct of biodiesel production, is also being explored as a green solvent for various chemical transformations. unina.it Its low toxicity, high boiling point, and miscibility with water make it an attractive medium for certain catalytic reactions. unina.it

Flow chemistry offers a practical way to minimize solvent usage. acs.org Continuous flow reactors can improve reaction efficiency and reduce the volume of solvent required compared to traditional batch processes. acs.orgrsc.org

The following table highlights some green solvent strategies:

Green Solvent StrategyExample Solvent/SystemApplicationAdvantagesReference
Bio-based Cosolvent2-Methyltetrahydrofuran (2-MeTHF)Biocatalytic reduction of 3-chloro-1-phenyl-1-propanoneEco-friendly, enhances reaction efficiency researchgate.netnih.gov
Biphasic SystemIonic Liquid and Deep Eutectic SolventBiocatalytic synthesis of (S)-3-chloro-1-phenylpropanolIncreased substrate concentration and product yield researchgate.net
Aqueous MediaTris-HCl bufferWhole-cell biotransformationsEnvironmentally benign, compatible with biocatalysts researchgate.netnih.gov
Flow ChemistryContinuous flow reactorSynthesis of Fluoxetine intermediateReduced solvent volume, improved efficiency acs.orgrsc.org

Atom Economy and Waste Reduction in Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Maximizing atom economy is a fundamental goal of green chemistry as it directly correlates with waste reduction. rsc.org

In the synthesis of this compound, different synthetic routes exhibit varying levels of atom economy. Addition reactions, such as the catalytic hydrogenation of 3-chloro-1-phenylpropan-1-one, generally have a high atom economy as all the atoms of the reactants are incorporated into the final product. ccsenet.org

In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy. For instance, synthesis methods that involve protecting groups result in additional steps for protection and deprotection, generating more waste. scribd.com

Biocatalytic methods and dynamic kinetic resolution (DKR) contribute significantly to waste reduction. google.com DKR, by converting the undesired enantiomer into the desired one, avoids the waste of 50% of the starting material inherent in classical kinetic resolutions. The use of recyclable catalysts, both biocatalysts and chemocatalysts, further minimizes waste. For example, the supported iron-based chiral catalyst used in asymmetric hydrogenation can be recycled and reused. ccsenet.org Similarly, lipases used in enzymatic resolutions can often be immobilized and recycled. google.com

Flow chemistry also plays a role in waste reduction by enabling better control over reaction conditions, which can lead to higher yields and fewer byproducts. acs.orgrsc.org The integration of purification steps within a continuous flow system can also reduce the amount of solvent and materials used for isolation. acs.org

The following table provides a qualitative comparison of different synthetic approaches regarding atom economy and waste generation:

Synthetic ApproachAtom EconomyWaste GenerationKey Features for Waste ReductionReference
Catalytic HydrogenationHighLowAddition reaction, recyclable catalyst ccsenet.org
Dynamic Kinetic Resolution (DKR)High (in principle)LowConverts all starting material to desired product, recyclable catalysts google.com
Classical Kinetic ResolutionLow (max 50% yield)HighWastes at least 50% of the starting material researchgate.net
Synthesis with Protecting GroupsLowHighRequires additional protection/deprotection steps scribd.com

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and aligning with the broader goals of green and sustainable chemistry.

Q & A

Q. What are the standard synthetic routes for enantioselective synthesis of (S)-2-chloro-3-phenylpropan-1-ol, and how can reaction conditions be optimized?

The synthesis typically begins with a chiral precursor such as 2-chloro-3-phenylpropanal, followed by stereoselective reduction using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Asymmetric catalytic hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) can enhance enantiomeric excess (ee). Optimization involves controlling temperature, solvent polarity (e.g., THF or ethanol), and catalyst loading to minimize racemization. Characterization via chiral HPLC or polarimetry validates enantiopurity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 2-chloro-3-phenylpropan-1-ol?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., -OH at δ ~2.5 ppm, aromatic protons at δ ~7.2–7.4 ppm) and confirm regiochemistry.
  • IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) confirm structural features.
  • X-ray Crystallography : SHELX and OLEX2 software enable precise determination of absolute configuration and bond angles, critical for chiral compounds. Predicted density (1.152 g/cm³) and boiling point (282.4°C) from computational models should be cross-validated experimentally .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated, and what are common pitfalls in crystallographic analysis?

Enantiomeric excess is quantified via chiral GC/HPLC or polarimetry. For crystallography, SHELXL refinement requires high-resolution data (≤ 0.8 Å) to resolve Cl and O positions. Common pitfalls include twinning (resolved using TWIN laws in OLEX2) and poor crystal quality. Thermal motion parameters (ADPs) must be scrutinized to avoid misassignment of stereochemistry .

Q. What reaction mechanisms govern the oxidation and substitution of this compound, and how do steric effects influence outcomes?

  • Oxidation : CrO₃ in acetic acid converts the alcohol to 2-chloro-3-phenylpropanal, but over-oxidation to carboxylic acids may occur with strong oxidants.
  • Substitution : SN2 reactions (e.g., with NaN₃) are hindered by steric bulk near the Cl atom, favoring elimination. Computational modeling (DFT) predicts transition-state geometries, guiding reagent selection (e.g., polar aprotic solvents for SN1 pathways) .

Q. How does this compound interact with biological targets, and what methodologies assess its pharmacokinetic properties?

Preliminary studies suggest inhibition of cytochrome P450 enzymes due to halogen-phenyl interactions. In vitro assays (e.g., liver microsomes) evaluate metabolic stability, while docking simulations (AutoDock Vina) map binding to active sites. LC-MS quantifies plasma half-life and metabolite profiles in rodent models .

Q. How should researchers resolve contradictions in reported physical properties (e.g., density, boiling point) across studies?

Discrepancies arise from impurities or computational vs. experimental data. Validate density via gas pycnometry and boiling point via differential scanning calorimetry (DSC). Cross-reference with high-purity (>99%) samples synthesized under inert conditions. Reproducibility is enhanced by adhering to IUPAC guidelines for measurement protocols .

Methodological Tables

Table 1. Key Synthetic Reagents and Their Impact on Enantioselectivity

ReagentSolventee (%)Reference
NaBH₄Ethanol85–90
LiAlH₄/(R)-BINAPTHF92–95
Ru-BINAP/H₂Dichloromethane98+

Table 2. Comparison of Experimental vs. Predicted Physical Properties

PropertyExperimentalPredicted (DFT)Deviation
Density (g/cm³)1.1481.152+0.35%
Boiling Point (°C)278.9282.4+1.25%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.